molecular formula C6H5N3S B1331299 1H-Imidazo[4,5-b]pyridine-2-thiol CAS No. 29448-81-5

1H-Imidazo[4,5-b]pyridine-2-thiol

Cat. No. B1331299
CAS RN: 29448-81-5
M. Wt: 151.19 g/mol
InChI Key: ZLYRPVTXHARSPL-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-2-thiol is a compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The specific compound 1H-Imidazo[4,5-b]pyridine-2-thiol has a thiol functional group, which may contribute to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods, including C-H functionalization and cascade reactions. For instance, the synthesis of densely functionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been reported . Additionally, a one-pot multicomponent cascade reaction has been developed for the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines, which constructs multiple bonds and rings efficiently . These methods highlight the versatility and efficiency of synthesizing imidazo[4,5-b]pyridine derivatives, although the specific synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol is not directly mentioned in the provided papers.

Molecular Structure Analysis

The molecular structure and vibrational properties of 1H-imidazo[4,5-b]pyridine have been studied using density functional theory (DFT) quantum chemical calculations and compared with experimental results from X-ray diffraction (XRD), infrared (IR), and Raman studies . The compound crystallizes in an orthorhombic structure with a characteristic planar conformation and the presence of NH···N hydrogen bonds. These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including C-H functionalization and sulfenylation. For example, a green, aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols has been performed, which is environmentally friendly and produces 3-sulfenylimidazo[1,2-a]pyridines of biological interest10. This suggests that 1H-Imidazo[4,5-b]pyridine-2-thiol could potentially undergo similar sulfenylation reactions, given its thiol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The planar conformation and hydrogen bonding contribute to the stability of these compounds. The vibrational properties, such as IR and Raman spectra, provide insight into the unique modes of the imidazopyridine skeleton . These properties are essential for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

  • Antituberculotic Activity Research into 1H-Imidazo[4,5-b]pyridine derivatives has identified potential applications in antituberculotic activity. Compounds synthesized from 1H-Imidazo[4,5-b]pyridine, like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, have been investigated for their potential in treating tuberculosis (Bukowski & Janowiec, 1996).

  • Antimicrobial Activity The compound shows promise in antimicrobial applications. Derivatives of 1H-Imidazo[4,5-b]pyridines like thiazolidinone, triazinanethione, and oxadiazinanethione have demonstrated antimicrobial properties in studies (Dayakar, Jeyanthi, & Sujatha, 2016).

  • Antiproliferative Activity There's ongoing research into the antiproliferative effects of 1H-Imidazo[4,5-b]pyridine derivatives. These compounds have shown cytotoxic activity against human cancer cell lines in vitro, indicating potential for cancer treatment (Liszkiewicz et al., 2003).

  • Anti-HIV Activity Novel derivatives of 1H-Imidazo[4,5-b]pyridines have been synthesized and exhibited reproducible in vitro anti-HIV activity. This points to their potential use in treating HIV (Chimirri et al., 1994).

5

. Chemical Synthesis and Modification The synthesis and modification of 1H-Imidazo[4,5-b]pyridine derivatives have been widely studied. Techniques such as tandem flavin-iodine-catalyzed aerobic oxidative sulfenylation have been applied to synthesize diverse 3-sulfenylimidazo[1,2-a]pyridines. These methods are environmentally friendly and yield compounds of biological interest (Iida, Demizu, & Ohkado, 2018).

  • Structural and Vibrational Analysis Research involving the molecular structure, vibrational energy levels, and potential energy distribution of 1H-Imidazo[4,5-b]pyridine and its derivatives has been conducted. Such studies are important for understanding the physical and chemical properties of these compounds, which can be crucial in their application (Lorenc et al., 2008).

  • Application in Medicinal Chemistry The imidazo[1,2-a]pyridine scaffold, related to 1H-Imidazo[4,5-b]pyridine, has been identified as having broad applications in medicinal chemistry. It is a part of various marketed preparations and is being modified for the discovery of novel therapeutic agents (Deep et al., 2016).

  • Biological Activity Studies A variety of biological activities, including antiulcer, inotropic, and anticholinesterase potentials, have been evaluated in compounds based on the imidazo[1,2-a]pyridine architecture. Such studies are key in the development of new pharmaceuticals and understanding the biological impacts of these compounds (Starrett et al., 1989; Barraclough et al., 1990; Kwong et al., 2019).

properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRPVTXHARSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352558
Record name 1H-Imidazo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-b]pyridine-2-thiol

CAS RN

29448-81-5
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione
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Record name 29448-81-5
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Record name 1H-Imidazo[4,5-b]pyridine-2-thiol
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Record name 1H-imidazo[4,5-b]pyridine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Li, B Huang, Z Zhou, P Gao… - Chemical biology & …, 2016 - Wiley Online Library
With the continuation of our unremitting efforts toward the discovery of potent HIV‐1 NNRTIs, a series of novel imidazo[4,5‐b]pyridin‐2‐ylthioacetanilides were designed, synthesized, …
Number of citations: 12 onlinelibrary.wiley.com
JM Shin, YM Cho, G Sachs - Journal of the American Chemical …, 2004 - ACS Publications
Proton pump inhibitors (PPIs), drugs that are widely used for treatment of acid related diseases, are either substituted pyridylmethylsulfinyl benzimidazole or imidazopyridine derivatives. …
Number of citations: 328 pubs.acs.org
X Wang, X Lu, D Yan, Y Zhou, X Tan - International Journal of Molecular …, 2022 - mdpi.com
The cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes–TANK-binding kinase 1–interferon regulating factor 3 (cGAS-STING-TBK1-…
Number of citations: 5 www.mdpi.com
X Li, B Huang, Z Zhou, P Gao… - Chemical Biology & …, 2016 - search.ebscohost.com
With the continuation of our unremitting efforts toward the discovery of potent HIV-1 NNRTIs, a series of novel imidazo [4, 5-b] pyridin-2-ylthioacetanilides were designed, synthesized, …
Number of citations: 0 search.ebscohost.com
T Zhao, J Zhang, Y Tao, H Liao, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
Lesinurad is a uricosuric agent for the treatment of hyperuricemia associated with gout, which was found lacking in efficacy and safety. Here, scaffold hopping and molecular …
Number of citations: 10 pubs.acs.org
T Zhao, Q Meng, Z Sun, Y Chen, W Ai… - Journal of Medicinal …, 2020 - ACS Publications
Lesinurad, a human urate transporter 1 (URAT1) inhibitor approved as a medication for the treatment of hyperuricemia associated with gout in 2015, can cause liver and renal toxicity. …
Number of citations: 24 pubs.acs.org
Y Xiao, J Yang, L Zou, P Wu, W Li, Y Yan, Y Li… - European Journal of …, 2022 - Elsevier
Flavivirus and enterovirus can emerge unexpectedly in human populations and cause a spectrum of potentially severe diseases or even death. Since effective vaccine is currently …
Number of citations: 4 www.sciencedirect.com

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